Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate
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Overview
Description
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is an organic compound with the molecular formula C9H7ClN2O7. It is a light yellow solid at room temperature and is known for its unique chemical structure, which includes both nitro and methoxy functional groups. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate typically involves the nitration of methyl 4-chloro-3-methoxybenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition. The reaction is as follows:
[ \text{Methyl 4-chloro-3-methoxybenzoate} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactors with precise temperature and concentration controls. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Reduction: Amino derivatives.
Hydrolysis: 4-chloro-3-methoxy-2,6-dinitrobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ester and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-methoxybenzoate: Lacks the nitro groups, making it less reactive.
Methyl 4-chloro-2,6-dinitrobenzoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 3-methoxy-2,6-dinitrobenzoate: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is unique due to the presence of both nitro and methoxy groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H7ClN2O7 |
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Molecular Weight |
290.61 g/mol |
IUPAC Name |
methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate |
InChI |
InChI=1S/C9H7ClN2O7/c1-18-8-4(10)3-5(11(14)15)6(9(13)19-2)7(8)12(16)17/h3H,1-2H3 |
InChI Key |
NSWBSNHXHXYAFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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